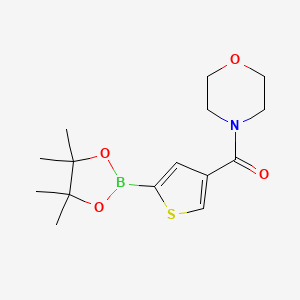

4-(吗啉羰基)噻吩-3-硼酸二茂环己酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling .

Synthesis Analysis

The synthesis of pinacol boronic esters like “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” involves catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” is represented by the empirical formula C17H24BNO4 . The molecular weight of the compound is 317.19 .Chemical Reactions Analysis

Pinacol boronic esters, including “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester”, are involved in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” include a molecular weight of 317.19 . The compound has a linear formula of C17H24BNO4 . The melting point of the compound is between 78-84 °C .科学研究应用

Organic Synthesis Building Block

“Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone” is a valuable building block in organic synthesis . It can be used in various transformation processes due to its high stability, low toxicity, and high reactivity .

Protodeboronation

Protodeboronation of pinacol boronic esters, such as “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester”, is a significant process in organic synthesis . This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Suzuki-Miyaura Coupling

The compound is used in the Suzuki-Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The success of SM coupling originates from the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Anti-Markovnikov Hydromethylation of Alkenes

The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This valuable transformation allows for the creation of new carbon-carbon bonds in a controlled manner .

Drug Synthesis

Boronic acid compounds, such as “Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone”, are usually used in the organic synthesis of drugs . They are typically used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

未来方向

The future directions of “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” and similar compounds involve their use in various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The development of more efficient and environmentally friendly methods for the synthesis and use of these compounds is a key area of future research .

作用机制

Mode of Action

It’s worth noting that compounds containing boronic acid pinacol esters are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Biochemical Pathways

It’s known that suzuki-miyaura cross-coupling reactions, which boronic acid pinacol esters are often involved in, play a crucial role in the synthesis of various biologically active compounds .

属性

IUPAC Name |

morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-9-11(10-22-12)13(18)17-5-7-19-8-6-17/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERJPKAWGBEPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)